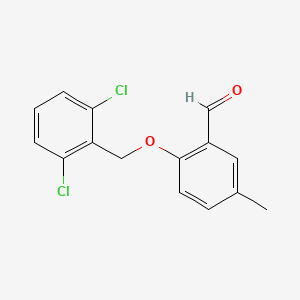2-((2,6-Dichlorobenzyl)oxy)-5-methylbenzaldehyde
CAS No.:
Cat. No.: VC17859195
Molecular Formula: C15H12Cl2O2
Molecular Weight: 295.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H12Cl2O2 |
|---|---|
| Molecular Weight | 295.2 g/mol |
| IUPAC Name | 2-[(2,6-dichlorophenyl)methoxy]-5-methylbenzaldehyde |
| Standard InChI | InChI=1S/C15H12Cl2O2/c1-10-5-6-15(11(7-10)8-18)19-9-12-13(16)3-2-4-14(12)17/h2-8H,9H2,1H3 |
| Standard InChI Key | FNEVVOLUHMXSEI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)C=O |
Introduction
2-((2,6-Dichlorobenzyl)oxy)-5-methylbenzaldehyde is an organic compound that features a benzaldehyde group, which is a key functional group in organic chemistry, often involved in various chemical reactions and biological processes. This compound is characterized by its complex structure, which includes a benzyl ether linkage and a dichlorobenzyl group attached to a methylbenzaldehyde backbone.
Synthesis and Preparation
The synthesis of 2-((2,6-Dichlorobenzyl)oxy)-5-methylbenzaldehyde typically involves the reaction of 5-methylbenzaldehyde with 2,6-dichlorobenzyl chloride in the presence of a base to facilitate the etherification reaction. Detailed synthesis protocols may vary depending on the specific conditions and catalysts used.
Applications and Potential Uses
While specific applications of 2-((2,6-Dichlorobenzyl)oxy)-5-methylbenzaldehyde are not widely documented, compounds with similar structures are often explored for their biological activities, such as antimicrobial or antioxidant properties. The presence of a benzaldehyde group suggests potential use in fragrance chemistry or as an intermediate in pharmaceutical synthesis.
Research Findings and Future Directions
Research on compounds like 2-((2,6-Dichlorobenzyl)oxy)-5-methylbenzaldehyde is limited, but studies on related benzaldehydes indicate potential biological activities. Future research could focus on exploring its biological properties, such as antimicrobial or antioxidant effects, and its utility as a synthetic intermediate.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume